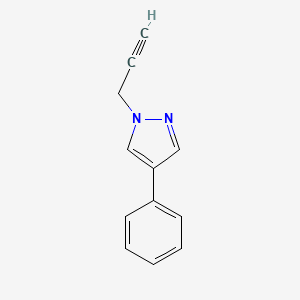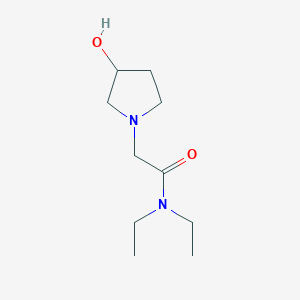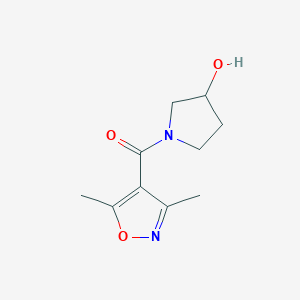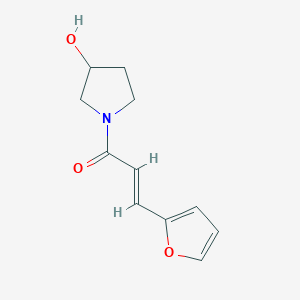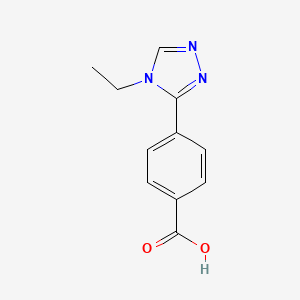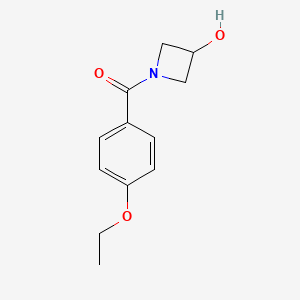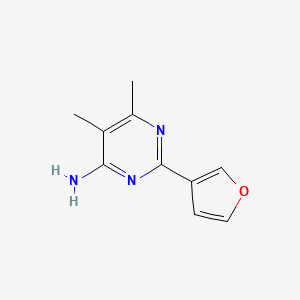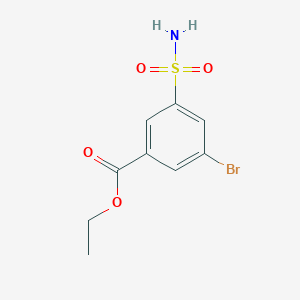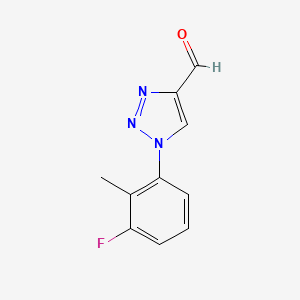
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also has a fluoro-substituted methylphenyl group, which suggests that it might have interesting chemical properties due to the presence of a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The aldehyde group could be involved in condensation reactions, and the triazole ring might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures of various 1,2,3-triazole derivatives, including those with similar structural features to 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have been extensively studied. These analyses reveal the compounds' potential for α-glycosidase inhibition, showcasing their significance in medicinal chemistry and enzyme inhibition research. For instance, the crystal structure analysis of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde demonstrated significant α-glycosidase inhibitory activity, hinting at the potential biological activities of closely related compounds (Gonzaga et al., 2016).
Antimicrobial Applications
Derivatives of 1,2,3-triazole, including those structurally related to 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown promise as antimicrobial agents. A study on new 1,2,3-triazolyl pyrazole derivatives showcased their potential as antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their utility in combating microbial infections and oxidative stress (Bhat et al., 2016).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives, with structural similarities to the chemical , have been investigated for their anti-Mycobacterium tuberculosis activity. These studies have revealed that certain derivatives exhibit promising inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, suggesting potential therapeutic applications for tuberculosis treatment (Costa et al., 2006).
Fluorescence Probing and Sensing
The development of fluorescence probes based on 1,2,3-triazole derivatives, akin to 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has been a significant area of research. These probes, designed for specific biomolecule detection, demonstrate high selectivity and sensitivity towards their targets, such as homocysteine, showcasing the versatility of 1,2,3-triazole derivatives in biological and chemical sensing applications (Chu et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUSTWCSKATLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



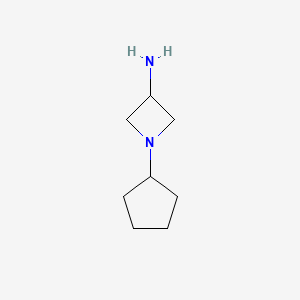
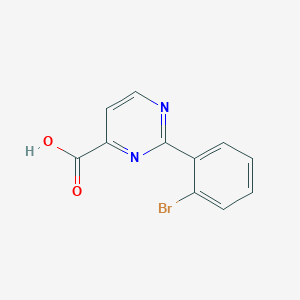
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)
